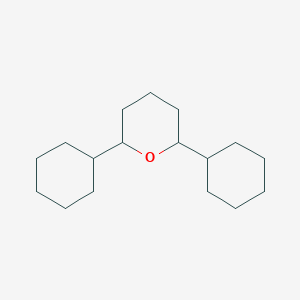

2,6-Dicyclohexyloxane

Description

2,6-Dicyclohexyloxane is a cyclohexanone derivative substituted with two cyclohexyl groups at the 2- and 6-positions of the cyclohexanone ring.

Properties

CAS No. |

57094-08-3 |

|---|---|

Molecular Formula |

C17H30O |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2,6-dicyclohexyloxane |

InChI |

InChI=1S/C17H30O/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h14-17H,1-13H2 |

InChI Key |

WWJIEUAGVXLSBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CCCC(O2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with oxalyl chloride, followed by cyclization to form the oxane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of 2,6-Dicyclohexyloxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,6-Dicyclohexyloxane.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclohexyloxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert 2,6-Dicyclohexyloxane to its corresponding alkanes.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane.

Scientific Research Applications

2,6-Dicyclohexyloxane has several applications in scientific research:

Chemistry: It is used as a model compound to study the conformational analysis of cycloalkanes and their derivatives.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.

Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dicyclohexyloxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.

Comparison with Similar Compounds

Structural and Steric Effects

Substituent Size and Conformation

- 2,6-Dimethylcyclohexanone: Methyl groups are smaller than cyclohexyl substituents, reducing steric hindrance. This compound exists as a mixture of cis and trans isomers due to rapid ring inversion .

- Tris(2,6-diisopropylphenyl) Derivatives : The isopropyl groups create a propeller-like chiral structure, as observed in X-ray crystallography. This steric bulk stabilizes specific conformations and limits rotational freedom .

- 2,6-Dibenzylcyclohexanone: Benzyl substituents introduce π-π interactions and increased lipophilicity compared to cyclohexyl groups, altering solubility and aggregation behavior .

Table 1: Substituent Effects on Physical Properties

Spectroscopic and Electronic Properties

NMR Shifts

- Tris(2,6-diisopropylphenyl) Derivatives : $ ^1H $ NMR in CDCl₃ shows upfield shifts for methyl protons (δ 0.5–1.5 ppm) due to shielding by adjacent silane groups. $ ^{29}Si $ NMR confirms silicon coordination environments .

- 2,6-Dimethylcyclohexanone: $ ^1H $ NMR reveals distinct signals for axial and equatorial methyl groups (δ 1.0–1.5 ppm), with splitting patterns dependent on isomer ratio .

DFT Studies on Analogous Compounds

- Electron-withdrawing groups (e.g., acetyl in 2,6-diacetylpyridine derivatives) lower HOMO-LUMO gaps, enhancing reactivity. In contrast, electron-donating cyclohexyl groups may increase electron density at the carbonyl oxygen, affecting nucleophilic addition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.